4-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-methyl-1-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-imidazol-5-one
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Description
4-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-methyl-1-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-imidazol-5-one is a useful research compound. Its molecular formula is C13H9F5N2O2 and its molecular weight is 320.2. The purity is usually 95.
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Mechanism of Action
Target of Action
The primary target of this compound is RNA aptamers such as Spinach, Spinach2, and Broccoli . These are RNA molecules that can bind to specific targets and have been engineered to fluoresce upon binding to the compound .
Mode of Action
The compound, also known as DFHBI, is a fluorogen, which means it can emit fluorescence when it binds to its target . When unbound, DFHBI is non-fluorescent. Upon binding to its target rna aptamers, it becomes fluorescent . This change in fluorescence can be used to track the presence and location of the target aptamers in biological systems .
Biochemical Pathways
For instance, the fluorescence can indicate the presence and location of specific RNA molecules, providing insights into RNA metabolism and function .
Pharmacokinetics
It is known that the compound is soluble in dmso at 20 mg/ml . This suggests that it could be delivered in a DMSO solution. The compound is also stable in the dark for 2 years at -20°C , indicating good shelf-life under appropriate storage conditions.
Result of Action
The primary result of the compound’s action is the production of fluorescence upon binding to its target RNA aptamers . This fluorescence can be detected and measured, providing a powerful tool for studying RNA in biological systems .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is stable in the dark, suggesting that light could potentially affect its stability . Additionally, the compound’s solubility in DMSO suggests that the choice of solvent could influence its bioavailability and efficacy .
Biochemical Analysis
Biochemical Properties
, plays a significant role in biochemical reactions. It is a membrane-permeable and non-toxic fluorogen . When unbound, DFHBI is non-fluorescent, but it produces fluorescence upon binding . It interacts with RNA aptamers such as Spinach, Spinach2, and Broccoli . The nature of these interactions involves the production of fluorescence, with a maximum excitation at 447 nm and an emission peak at 501 nm .
Cellular Effects
The effects of 4-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-methyl-1-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-imidazol-5-one on cells are primarily observed through its fluorescence properties . It is used for imaging RNA in cells . The compound’s ability to produce fluorescence upon binding allows for the visualization of RNA aptamers within the cellular environment .
Molecular Mechanism
The molecular mechanism of action of this compound is based on its ability to bind to RNA aptamers and produce fluorescence . This binding interaction results in changes in the fluorescence properties of the compound, allowing it to be used as a tool for visualizing RNA in cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable in the dark for 2 years at -20°C . Its fluorescence properties can be observed over time in in vitro or in vivo studies, providing valuable information about RNA localization and dynamics .
Metabolic Pathways
Given its interaction with RNA aptamers, it may be involved in RNA metabolism
Transport and Distribution
This compound is a membrane-permeable compound This property allows it to be transported and distributed within cells
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its interactions with RNA aptamers
Properties
CAS No. |
2307695-17-4 |
---|---|
Molecular Formula |
C13H9F5N2O2 |
Molecular Weight |
320.2 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.